4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one
Overview
Description
4-(2,4-Difluorobenzyloxy)-1H-pyridin-2-one is an organic compound that features a pyridinone core substituted with a difluorobenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one typically involves the reaction of 2,4-difluorobenzyl alcohol with a suitable pyridinone precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the difluorobenzyl group and the pyridinone ring . The reaction conditions often include the use of boron reagents, such as aryl boronic acids, and bases like sodium carbonate in aqueous media at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorobenzyloxy)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluorobenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized pyridinones.
Scientific Research Applications
4-(2,4-Difluorobenzyloxy)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one involves its interaction with specific molecular targets. The difluorobenzyloxy group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Difluorobenzyl)oxy]piperidinehydrochloride: This compound shares a similar difluorobenzyloxy group but has a piperidine core instead of a pyridinone.
2,4-Difluorobenzylamine: Another related compound, differing in the presence of an amine group instead of a pyridinone ring.
Uniqueness
4-(2,4-Difluorobenzyloxy)-1H-pyridin-2-one is unique due to its combination of a pyridinone core and a difluorobenzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-2-1-8(11(14)5-9)7-17-10-3-4-15-12(16)6-10/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNRIBBTZMOLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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